molecular formula C10H19NO2 B13247045 2-(1-Amino-2,5-dimethylcyclohexyl)acetic acid

2-(1-Amino-2,5-dimethylcyclohexyl)acetic acid

Cat. No.: B13247045
M. Wt: 185.26 g/mol
InChI Key: YVTRVOSUWDGAIP-UHFFFAOYSA-N
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Description

2-(1-Amino-2,5-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H19NO2 It is characterized by a cyclohexane ring substituted with an amino group and two methyl groups, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,5-dimethylcyclohexyl)acetic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions, starting from simple precursors such as cyclohexanone.

    Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced through substitution reactions. For example, the amino group can be introduced using amination reactions, while the methyl groups can be added via alkylation.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Amino-2,5-dimethylcyclohexyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2,5-dimethylcyclohexyl)propanoic acid
  • 2-(1-Amino-2,5-dimethylcyclohexyl)butanoic acid
  • 2-(1-Amino-2,5-dimethylcyclohexyl)pentanoic acid

Uniqueness

2-(1-Amino-2,5-dimethylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(1-amino-2,5-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H19NO2/c1-7-3-4-8(2)10(11,5-7)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)

InChI Key

YVTRVOSUWDGAIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(CC(=O)O)N)C

Origin of Product

United States

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